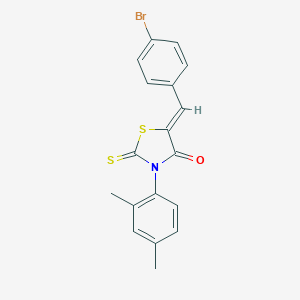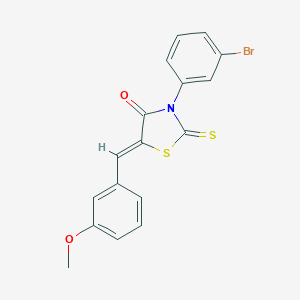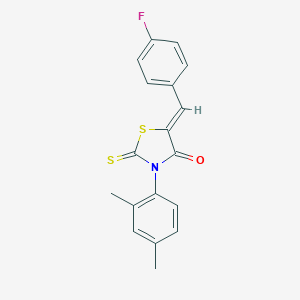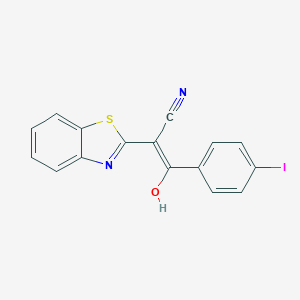![molecular formula C26H24ClN3O3 B382336 5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 325854-84-0](/img/structure/B382336.png)
5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyrrolo[3,4-d]isoxazole core, which is a fused ring system combining pyrrole and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Isoxazole Ring: This can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
Coupling Reactions: The chlorophenyl, dimethylaminophenyl, and methylphenyl groups can be introduced through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include:
Catalysis: Using catalysts to increase reaction efficiency.
Flow Chemistry: Continuous flow reactors to improve reaction control and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science:
Biology
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Pharmaceuticals: Potential use as a drug candidate for various therapeutic applications.
Industry
Polymers: Used in the synthesis of advanced polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenylpyrrole
- 3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)isoxazole
Uniqueness
The unique combination of the pyrrolo[3,4-d]isoxazole core with the specific substituents (chlorophenyl, dimethylaminophenyl, and methylphenyl) gives this compound distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-16-8-4-6-10-20(16)30-23(17-12-14-18(15-13-17)28(2)3)22-24(33-30)26(32)29(25(22)31)21-11-7-5-9-19(21)27/h4-15,22-24H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCZNLCTHQTFPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4Cl)C5=CC=C(C=C5)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-Adamantan-1-yl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester](/img/structure/B382254.png)
![Ethyl 4-(4-methylphenyl)-2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B382256.png)
![2-methyl-3H-indol-3-one [1,1'-biphenyl]-4-ylhydrazone](/img/structure/B382257.png)
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B382259.png)
![2-chloro-N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B382262.png)


![2-[5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B382266.png)
![Ethyl 4-({3-[5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B382267.png)
![{3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B382270.png)

![(Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile](/img/structure/B382272.png)


